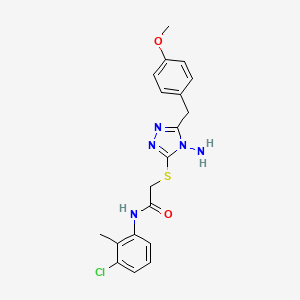

2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide

Description

Properties

IUPAC Name |

2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN5O2S/c1-12-15(20)4-3-5-16(12)22-18(26)11-28-19-24-23-17(25(19)21)10-13-6-8-14(27-2)9-7-13/h3-9H,10-11,21H2,1-2H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLBALAYQYROGKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2N)CC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide is a derivative of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound's structure features a triazole ring linked to a thio group and an acetamide moiety. The synthesis typically involves multiple steps:

- Formation of the Triazole Ring : This is achieved through the reaction of 4-amino-5-(4-methoxybenzyl)-1,2,4-triazole with thiourea.

- Acylation : The resultant triazole is then acylated with N-(3-chloro-2-methylphenyl)acetyl chloride to yield the final product.

Antimicrobial Properties

Research indicates that compounds containing the triazole nucleus exhibit significant antimicrobial activity. For instance:

- Antibacterial Activity : Studies show that triazole derivatives can inhibit the growth of various bacteria, including drug-resistant strains. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.046 μM against MRSA, surpassing traditional antibiotics like vancomycin and ciprofloxacin .

Antifungal Activity

Triazoles are well-known for their antifungal properties. They inhibit ergosterol biosynthesis in fungi, making them effective against a range of fungal pathogens.

Anticancer Potential

The compound has shown promise in cancer research:

- Mechanism of Action : The triazole moiety may interact with specific enzymes involved in cancer cell proliferation and survival. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines .

Other Biological Activities

Beyond antibacterial and anticancer effects, triazoles exhibit additional pharmacological properties:

- Antiviral Activity : Some derivatives have demonstrated efficacy against viral infections by inhibiting viral replication.

- Antioxidant Properties : The presence of sulfur in the structure contributes to its antioxidant capacity, which can protect cells from oxidative stress .

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets:

- Enzyme Inhibition : The triazole ring can serve as a competitive inhibitor for enzymes involved in critical metabolic pathways.

- Protein Interaction : The sulfanyl group may form disulfide bonds with target proteins, enhancing inhibitory effects on their activity.

Case Studies and Research Findings

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives are well-documented for their antimicrobial properties. The compound exhibits significant activity against both bacterial and fungal pathogens.

Antibacterial Properties

Research indicates that similar triazole compounds demonstrate effectiveness against a range of Gram-positive and Gram-negative bacteria. For instance:

- Study Findings : Certain triazole-thione hybrids showed minimum inhibitory concentrations (MICs) lower than those of established antibiotics like vancomycin and ciprofloxacin, indicating superior antibacterial activity .

Antifungal Properties

The antifungal potential of this compound has also been highlighted:

- Mechanism : The structural features of triazoles have been linked to their ability to disrupt fungal cell membranes and inhibit ergosterol biosynthesis, which is crucial for fungal growth .

Anticancer Properties

Recent studies have focused on the anticancer effects of triazole derivatives, including the compound discussed.

Case Studies

Several studies have evaluated the anticancer potential of triazole derivatives:

- Study 1 : A synthesis of mercapto-substituted triazoles demonstrated significant cytotoxicity against multiple cancer cell lines, suggesting their potential as chemotherapeutic agents .

| Study | Target Cancer Cell Lines | Observed Effects |

|---|---|---|

| Study 1 | MCF7 (Breast Cancer) | Induction of apoptosis |

| Study 2 | Various Cell Lines | Inhibition of cell proliferation |

Structure-Activity Relationship (SAR)

The biological activity of the compound is significantly influenced by its chemical structure.

Key Structural Features

- Substituents on the Triazole Ring : Electron-donating groups enhance antimicrobial activity; for example, hydroxyl groups can increase potency against bacteria .

- Chain Length : The length of alkyl chains attached to the triazole affects efficacy; optimal chain length is crucial for maximizing biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Triazole Derivatives

Triazole Substituents

- Electron-Donating vs. Electron-Withdrawing Groups :

- The target compound’s 4-methoxybenzyl group (electron-donating) contrasts with analogs like 4-chlorophenyl (electron-withdrawing) in . These substituents influence electronic density on the triazole, affecting binding to targets like enzymes or receptors.

- Heterocyclic Substituents : Compounds with furan-2-yl () or thiophen-2-yl (–16) on the triazole exhibit altered π-π stacking and solubility profiles compared to the methoxybenzyl group .

Thioether Linkage and Acetamide Modifications

- Acetamide Substitutions: The target’s 3-chloro-2-methylphenyl group provides steric bulk and hydrophobicity. In contrast, analogs like 4-(6-methylbenzothiazol-2-yl)phenyl () or 4-fluorophenyl () introduce planar aromatic systems or halogen-specific interactions . Thiazole-Linked Acetamides: Compounds such as 2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(2-chlorobenzyl)thiazol-2-yl)acetamide () replace the phenyl group with a thiazole ring, enhancing metabolic stability but reducing solubility .

Pharmacological Activity Comparisons

Anti-Exudative and Anti-Inflammatory Activity

- The furan-2-yl-substituted triazole derivatives () demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .

Anticancer Potential

Physicochemical and Pharmacokinetic Properties

Key Data Table

- However, its lower solubility than furan derivatives () may limit absorption .

Q & A

Q. What is the optimized synthetic route for this compound, and what critical steps ensure high purity?

The synthesis involves reacting 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol with a chloroacetamide derivative (e.g., N-(3-chloro-2-methylphenyl)-2-chloroacetamide) in the presence of a base (e.g., KOH) under reflux in ethanol/water. Key steps include stoichiometric control (1:1 molar ratio of thiol to chloroacetamide), reflux duration (1–3 hours), and purification via recrystallization from ethanol. Impurities are minimized by rigorous washing and drying .

Q. Which analytical techniques are most reliable for structural confirmation?

- NMR spectroscopy : Assign peaks for the methoxybenzyl (δ ~3.8 ppm for OCH₃), triazole NH₂ (δ ~5.5 ppm), and acetamide carbonyl (δ ~170 ppm in ¹³C NMR).

- HPLC : Use a C18 column with acetonitrile/water (70:30) to verify purity (>95%).

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ via ESI-MS) and fragmentation patterns consistent with the thioether and acetamide moieties .

Q. How can researchers assess the compound’s solubility for in vitro assays?

Test solubility in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS) using serial dilution. If solubility is poor (<1 mg/mL), employ co-solvents like PEG-400 or cyclodextrin-based formulations. Dynamic light scattering (DLS) can detect aggregation in aqueous media .

Advanced Research Questions

Q. What strategies optimize biological activity in structure-activity relationship (SAR) studies?

- Substituent variation : Replace the 4-methoxybenzyl group with electron-withdrawing groups (e.g., nitro, chloro) to enhance electrophilicity and target binding.

- Heterocycle modification : Substitute the triazole core with thiadiazole or oxadiazole to evaluate effects on cytotoxicity or kinase inhibition.

- Bioisosteric replacement : Replace the 3-chloro-2-methylphenyl acetamide with benzothiazole or indole derivatives to improve metabolic stability .

Q. How should contradictory bioactivity data (e.g., varying IC₅₀ values) be resolved?

- Assay standardization : Validate cell lines (e.g., MCF-7 vs. HepG2) and incubation times (24–72 hours) to account for proliferation rate differences.

- Dose-response validation : Use multiple replicates and orthogonal assays (e.g., ATP-based viability vs. apoptosis markers like caspase-3).

- Statistical analysis : Apply ANOVA or non-parametric tests to identify outliers and ensure reproducibility .

Q. What computational approaches predict target binding modes?

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into kinase domains (e.g., EGFR or VEGFR2). Prioritize binding poses with hydrogen bonds to the triazole NH₂ and hydrophobic interactions with the chlorophenyl group.

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

Q. How can metabolic stability be improved for in vivo studies?

- Liver microsome assays : Identify metabolic hotspots (e.g., oxidation of the methoxy group) via LC-MS.

- Prodrug design : Introduce ester or glycoside moieties at the acetamide carbonyl to enhance bioavailability.

- CYP450 inhibition : Screen for interactions with CYP3A4/2D6 to minimize off-target effects .

Methodological Considerations

Q. What controls are essential in cytotoxicity assays?

Q. How should researchers handle photodegradation during storage?

Store the compound in amber vials at -20°C under inert gas (N₂ or Ar). Monitor degradation via HPLC every 3 months and confirm stability using accelerated stress testing (40°C/75% RH for 4 weeks) .

Q. What are best practices for scaling up synthesis without compromising yield?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.